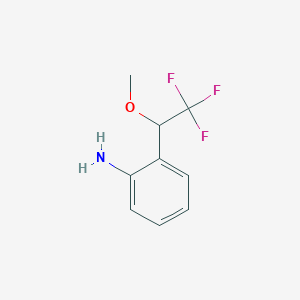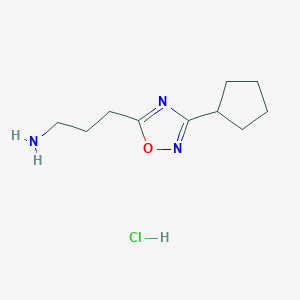
2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H13N3O5S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Catalysis
- Ionic Liquid Mediated Synthesis: Novel chromone-pyrimidine coupled derivatives were synthesized using Triethyl ammonium sulphate ([Et3NH][HSO4]) as an efficient, eco-friendly, and reusable catalyst under solvent-free conditions. This method offers advantages such as excellent yields, short reaction time, and mild conditions, highlighting the importance of combining pharmacophores in single molecules using green protocols (Nikalje et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Analysis and Enzyme Assay: Derivatives synthesized using ionic liquid-promoted techniques demonstrated significant in vitro antifungal and antibacterial activity, with certain compounds showing potent effects comparable to standard drugs. The antimicrobial selectivity and safety were confirmed through cytotoxicity tests against human cancer cell lines, indicating non-toxic nature and potential as oral drug candidates (Tiwari et al., 2018).
Chemical Transformations and Reactions
- Ultrasound-Assisted Dehydrogenation: The dehydrogenation of various tetrahydropyrimidine-5-carboxamides to dihydropyrimidine-5-carboxamides was efficiently achieved using tetrabutylammonium peroxydisulfate as an oxidizing agent. The process benefits from the simultaneous application of heat and ultrasound, leading to a decrease in the amount of oxidant required and an increase in the rate of reaction (Memarian & Soleymani, 2011).
Synthesis of Heterocyclic Compounds
- Biginelli Reaction and Heterocyclic Synthesis: Various studies have demonstrated the synthesis of tetrahydropyrimidine derivatives through Biginelli reactions, highlighting their significance in creating compounds with potential pharmacological and therapeutic properties. This includes the development of catalyst-free synthesis techniques and the exploration of their antimicrobial activities (Gein et al., 2018).
Molecular Docking and Biological Activity
- Molecular Docking Studies: Research focusing on the synthesis of biologically active hybrids and their evaluation for antibacterial and anti-inflammatory activities through molecular docking studies has shown promising results. Some compounds exhibited significant activity against bacterial strains and inhibition of protein denaturation, underscoring the potential of these derivatives in medicinal chemistry (Chavan et al., 2018).
Propiedades
IUPAC Name |
2,4-dioxo-N-(2-oxochromen-3-yl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(21-14-8-11-4-1-2-6-15(11)27-18(14)25)13-9-20-19(26)22(17(13)24)10-12-5-3-7-28-12/h1-9H,10H2,(H,20,26)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSSFLFMFMPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


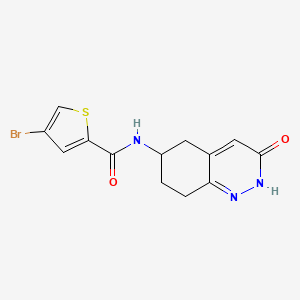
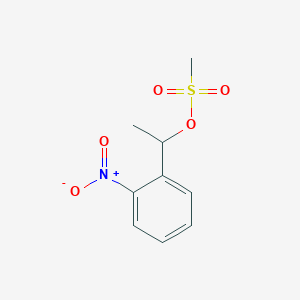
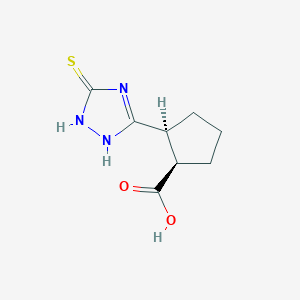
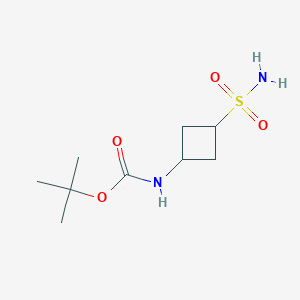
![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)
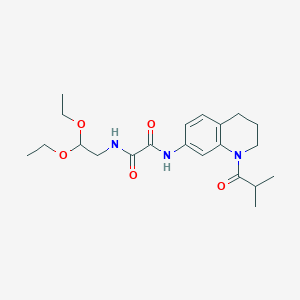

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
